2-[[3-[(2-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde
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Overview
Description
2-[[3-[(2-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes This compound is characterized by the presence of two formyl groups attached to a benzene ring through a phenoxy and methoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-[(2-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde can be achieved through a multi-step process involving the formation of intermediate compounds. One common method involves the reaction of 2-formylphenol with benzyl bromide in the presence of a base to form 2-[(2-formylphenoxy)methyl]benzyl bromide. This intermediate is then reacted with 3-hydroxybenzaldehyde under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-[[3-[(2-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, in the presence of appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding primary alcohols.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
2-[[3-[(2-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-[[3-[(2-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The aromatic rings may also participate in π-π interactions with other aromatic compounds, influencing their behavior in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-[(2-Formylphenoxy)methoxy]benzaldehyde: Similar structure but lacks the additional formyl group.
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a boronic ester group instead of the formyl groups.
Uniqueness
2-[[3-[(2-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde is unique due to the presence of two formyl groups, which provide multiple reactive sites for chemical modifications. This makes it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
2-[[3-[(2-formylphenoxy)methyl]phenyl]methoxy]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O4/c23-13-19-8-1-3-10-21(19)25-15-17-6-5-7-18(12-17)16-26-22-11-4-2-9-20(22)14-24/h1-14H,15-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AASAKDQVGZXIBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC2=CC(=CC=C2)COC3=CC=CC=C3C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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